Methyl 4-(1-fluorocyclobutyl)benzoate
Description
Methyl 4-(1-fluorocyclobutyl)benzoate is a fluorinated aromatic ester characterized by a cyclobutane ring substituted with a fluorine atom at the 1-position, directly attached to the para position of a methyl benzoate scaffold. This compound’s unique structure combines the electron-withdrawing effects of fluorine with the steric and conformational constraints of a strained cyclobutane ring.
Properties
Molecular Formula |
C12H13FO2 |
|---|---|
Molecular Weight |
208.23 g/mol |
IUPAC Name |
methyl 4-(1-fluorocyclobutyl)benzoate |
InChI |
InChI=1S/C12H13FO2/c1-15-11(14)9-3-5-10(6-4-9)12(13)7-2-8-12/h3-6H,2,7-8H2,1H3 |
InChI Key |
NHXDBIXTFDRVTB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2(CCC2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1-fluorocyclobutyl)benzoate typically involves the esterification of 4-(1-fluorocyclobutyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by extraction and purification techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous-flow reactors. This method allows for better control of reaction parameters, improved safety, and higher yields. The use of continuous-flow reactors also minimizes the formation of by-products and reduces the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1-fluorocyclobutyl)benzoate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorocyclobutyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to replace the fluorine atom.
Major Products Formed
Oxidation: 4-(1-fluorocyclobutyl)benzoic acid.
Reduction: 4-(1-fluorocyclobutyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(1-fluorocyclobutyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: The compound can be used as an intermediate in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(1-fluorocyclobutyl)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes or receptors in biological systems. The fluorocyclobutyl group can enhance the compound’s stability and bioavailability, making it a valuable component in drug design.
Comparison with Similar Compounds
Substituent Diversity and Electronic Effects
Key Observations :
- Fluorine’s electron-withdrawing effect in the cyclobutane ring is likely less pronounced than in trifluoromethyl-substituted analogs (), impacting solubility and reactivity.
Physicochemical Properties
Notes:
- The cyclobutane ring ’s strain could render this compound more reactive in ring-opening or rearrangement reactions compared to aromatic analogs .
- C4 and similar compounds in exhibit confirmed stability via NMR and HRMS, suggesting that rigorous spectroscopic validation would be critical for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
